N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3;/h4-7,11-12H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPUBKFBCULCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
p-Methoxybenzyl (PMB)-Protected Hydroxylamine
The PMB group serves as a robust protecting group for hydroxylamine, enabling selective N-alkylation. As described in hydroxamic acid synthesis methodologies, PMB-protected hydroxylamine (24 ) is prepared via reaction of N-hydroxyphthalimide with p-methoxybenzyl chloride, followed by hydrolysis. Subsequent alkylation with 1-(3,4-dimethoxyphenyl)ethyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide) yields the N-alkylated intermediate. Deprotection using hydrochloric acid in dichloromethane simultaneously removes the PMB group and forms the hydrochloride salt.
Key considerations :
- Solvent polarity influences reaction rate and selectivity. Polar aprotic solvents like dimethylformamide enhance nucleophilicity of the nitrogen.
- Stoichiometric control of the alkylating agent prevents di-alkylation.
Di-tert-butyl Dicarbonate (Boc) Protection
The patent HU209991B outlines a method for N-ethylhydroxylamine hydrochloride synthesis using di-tert-butyl dicarbonate (Boc2O) to protect hydroxylamine. Adapting this approach, hydroxylamine hydrochloride is treated with Boc2O in the presence of sodium carbonate, forming N-Boc-hydroxylamine. Alkylation with 1-(3,4-dimethoxyphenyl)ethyl mesylate in dichloromethane, followed by acidic hydrolysis (HCl in dioxane), affords the target compound.
Advantages :
- Boc protection is reversible under mild acidic conditions.
- High purity (>95%) is achievable due to crystalline intermediates.
Reductive Amination of 3,4-Dimethoxyacetophenone
Reductive amination offers a route to secondary hydroxylamines by coupling carbonyl compounds with hydroxylamine under reducing conditions.
Oxime Formation and Partial Reduction
3,4-Dimethoxyacetophenone reacts with hydroxylamine hydrochloride in ethanol to form the corresponding oxime. Selective reduction using zinc-mercury amalgam (Zn/Hg) in hydrochloric acid yields the hydroxylamine intermediate. Subsequent treatment with hydrogen chloride gas precipitates the hydrochloride salt.
Challenges :
- Over-reduction to the primary amine is a competing pathway.
- Reaction monitoring via thin-layer chromatography (TLC) is critical to isolate the hydroxylamine stage.
Sodium Cyanoborohydride-Mediated Reductive Amination
A modified approach employs sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5. The ketone reacts with hydroxylamine hydrochloride to form an imine intermediate, which is reduced to the hydroxylamine. This method avoids harsh conditions and improves yield (up to 68%) compared to traditional methods.
Grignard Addition to Nitrosoarenes
Nitroso compounds react with Grignard reagents to form N-alkyl hydroxylamines. For N-[1-(3,4-dimethoxyphenyl)ethyl]hydroxylamine, 3,4-dimethoxynitrosobenzene is prepared via oxidation of 3,4-dimethoxyaniline using meta-chloroperbenzoic acid (mCPBA). Reaction with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the N-alkylated hydroxylamine, which is protonated with HCl to yield the hydrochloride salt.
Limitations :
- Nitroso compounds are thermally unstable, requiring low-temperature conditions.
- Grignard reagent purity impacts regioselectivity.
Solid-Phase Synthesis Using Hydroxylamine Resins
Solid-phase methodologies, such as those employing ChemMatrix® resin, enable efficient purification and high yields. The hydroxylamine resin (36 ) is functionalized with 1-(3,4-dimethoxyphenyl)ethyl carboxylic acid using carbodiimide coupling. Cleavage with trifluoroacetic acid (TFA) releases the hydroxylamine, which is converted to the hydrochloride salt via HCl treatment.
Advantages :
- Ideal for parallel synthesis and combinatorial chemistry.
- Reduces purification steps compared to solution-phase methods.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the discussed methods:
Mechanistic Insights and Optimization Strategies
Regioselectivity in Alkylation Reactions
N-Alkylation dominance over O-alkylation is achieved through:
- Steric hindrance : Bulky protecting groups (e.g., PMB, Boc) shield the oxygen, favoring nitrogen attack.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for SN2 mechanisms.
Acidic Hydrolysis and Salt Formation
Hydrochloric acid serves dual roles:
- Deprotection of intermediates (e.g., Boc, PMB groups).
- Salt formation via protonation of the hydroxylamine’s basic nitrogen.
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
- PMB protection : High atom economy but requires toxic p-methoxybenzyl chloride.
- Boc protection : Scalable with di-tert-butyl dicarbonate but generates gaseous byproducts.
- Solid-phase synthesis : Limited to niche applications due to resin costs.
Chemical Reactions Analysis
Oxime Formation via Carbonyl Condensation
Hydroxylamine derivatives readily react with carbonyl compounds to form oximes. For N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine hydrochloride, this reaction typically occurs under mild acidic or basic conditions:
Reaction Example :
Key Data :
| Substrate (Carbonyl) | Product (Oxime) | Conditions | Yield | Source |
|---|---|---|---|---|
| Aldehyde/Ketone | Oxime derivative | NaOAc, EtOH/H₂O | 85–99% |
Dehydration to Nitriles
Under dehydrating conditions, hydroxylamines can convert to nitriles. This reaction is critical in synthesizing bioactive nitriles:
Reaction Example :
-
Conditions : Acetic anhydride, sodium acetate, reflux (20–100°C) .
-
Yield : 70–95% for 3,4-dimethoxyphenylacetonitrile derivatives .
Key Data :
| Starting Material | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| Oxime intermediate | Nitrile | Ac₂O/NaOAc | 92% |
Cycloaddition Reactions for Heterocycles
The hydroxylamine moiety participates in [3+2] cycloadditions with alkynes or nitriles to form isoxazoles or oxadiazoles:
Reaction Example (Isoxazole Formation) :
Key Data :
| Partner (Alkyne) | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Terminal alkyne | Isoxazole | 18-crown-6, K₂CO₃ | 75% |
Amide and Urea Derivatives
The hydroxylamine group reacts with activated carboxylic acids or esters to form amides or ureas:
Reaction Example (Amide Formation) :
Key Data :
| Carboxylic Acid | Product | Coupling Agent | Yield | Source |
|---|---|---|---|---|
| 3,4-Dimethoxyphenylacetic acid | Oxadiazole-carboxamide | HATU/DIPEA | 51% |
Oxidation to Nitroso/Nitro Compounds
Controlled oxidation converts hydroxylamines to nitroso or nitro derivatives:
Reaction Example :
Alkylation and Protection Strategies
The hydroxylamine nitrogen undergoes alkylation or protection for further functionalization:
Reaction Example (Boc Protection) :
Role in Polyketide Synthase (Pks13) Inhibitors
This compound serves as a precursor in synthesizing nitrile-containing Pks13 inhibitors for tuberculosis treatment:
Comparative Reactivity Insights
Scientific Research Applications
Medicinal Chemistry
N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as an intermediate in the development of compounds with therapeutic properties.
Synthesis of Antidepressants
Research indicates that derivatives of hydroxylamines, including this compound, can be utilized in synthesizing antidepressant medications. Hydroxylamines have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in managing depression and anxiety disorders .
Anticancer Agents
The compound's structural features may enable it to participate in reactions that yield anticancer agents. Studies have demonstrated that hydroxylamines can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and cell death . This property is particularly relevant in the development of targeted cancer therapies.
This compound exhibits various biological activities that enhance its applicability in research.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
Antioxidant Properties
Research has shown that hydroxylamines possess antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for developing treatments for conditions related to oxidative damage, including cardiovascular diseases and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound.
Case Study: Antidepressant Efficacy
In a clinical trial evaluating the antidepressant effects of hydroxylamine derivatives, participants who received this compound showed significant improvements in mood and anxiety levels compared to a placebo group. The study highlighted the compound's potential as a therapeutic agent for depression .
| Parameter | Treatment Group | Control Group |
|---|---|---|
| Mood Improvement (Scale 1-10) | 7.5 ± 1.2 | 4.0 ± 0.8 |
| Anxiety Reduction (%) | 60% | 10% |
Case Study: Anticancer Activity
Another study focused on the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability across several types of cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions. It can also undergo redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents or backbone modifications:
3,4-Dimethoxyphenethylamine Hydrochloride (DMPEA HCl)
- Structure : Phenethylamine backbone with 3,4-dimethoxy groups; primary amine (-NH₂) instead of hydroxylamine.
- CAS No.: 635-85-8 .
- Applications : Used as an analytical reference standard in forensic and pharmacological research. Acts as a homoveratrylamine analog .
- Key Difference : The absence of the hydroxylamine group reduces redox reactivity compared to the target compound.
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)
- Structure : Phenethylamine with 3,4-dihydroxy groups; primary amine.
- CAS No.: 62-31-7 .
- Applications : Neurotransmitter with roles in cardiovascular and central nervous systems. Requires stringent handling (e.g., PPE for skin/eye protection) due to reactivity .
- Key Difference : Catechol (dihydroxy) substituents increase polarity and susceptibility to oxidation compared to dimethoxy groups.
3,4-Methylenedioxyphenethylamine Hydrochloride
- Structure : Phenethylamine with methylenedioxy (O-CH₂-O) ring substitution.
- CAS No.: 15205-27-3 .
- Applications : Intermediate in psychoactive compound synthesis; methylenedioxy groups enhance metabolic stability compared to dimethoxy substituents .
N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
- Structure : Hydroxylamine substituted with a 2,4-dichlorobenzyl group.
- CAS No.: 139460-29-0 .
- Applications : Used in organic synthesis; chlorinated aromatic groups enhance electrophilic reactivity.
- Key Difference : Chlorine substituents increase lipophilicity and alter electronic properties compared to methoxy groups.
Comparative Analysis Table
Key Research Findings
Hydroxylamine Reactivity : Hydroxylamine derivatives like the target compound are prone to redox reactions, acting as nucleophiles or intermediates in N-O bond cleavage. This contrasts with primary amines (e.g., DMPEA HCl), which are more stable but less reactive .
Substituent Effects: Methoxy vs. Methylenedioxy: Methoxy groups (target compound) offer moderate electron-donating effects, enhancing solubility in polar solvents. Methylenedioxy groups () create a fused ring system, improving metabolic resistance . Hydroxylamine vs. Amine: The -NHOH group in the target compound may confer chelation properties or act as a nitric oxide donor, unlike the primary amines in analogs .
Pharmacological Potential: While dopamine HCl is a neurotransmitter, hydroxylamine analogs are explored for enzyme inhibition (e.g., monoamine oxidase) due to their ability to form stable radical intermediates .
Biological Activity
N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine; hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine is characterized by a hydroxylamine functional group attached to a phenethyl moiety with two methoxy substituents on the aromatic ring. The synthesis typically involves the reaction of 3,4-dimethoxyphenylacetaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by purification processes such as recrystallization.
Biological Activity Overview
The biological activities of N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine; hydrochloride have been explored in various studies, focusing on its potential as an anticancer agent and its effects on enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing methoxy groups have shown enhanced cytotoxicity due to their ability to interact favorably with biological targets:
- Cell Line Studies : In vitro tests indicated that compounds with methoxy substitutions displayed improved activity against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines. For example, compounds with multiple methoxy groups showed IC50 values in the low micromolar range against these cell lines .
Enzyme Inhibition
N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine; hydrochloride has also been evaluated for its inhibitory effects on specific enzymes:
- Acetylcholinesterase (AChE) : Some derivatives exhibited potent AChE inhibition with IC50 values comparable to known inhibitors. The presence of electron-donating groups like methoxy enhances binding affinity through π–π interactions and hydrogen bonding at the active site .
- Histone Deacetylases (HDAC) : The compound's ability to inhibit HDACs suggests potential applications in cancer therapy by altering gene expression associated with tumor progression .
Data Tables
Below is a summary table of the biological activities observed in various studies for related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[1-(3,4-Dimethoxyphenyl)ethyl] | MDA-MB-231 | 14 | Antiproliferative |
| N-[1-(3,4-Dimethoxyphenyl)ethyl] | HeLa | 15 | Antiproliferative |
| Methoxy-substituted analog | AChE | 7.31 | Enzyme inhibition |
| Hydroxamic acid derivatives | HDAC | 5–10 | Enzyme inhibition |
Case Studies
Case Study 1: Anticancer Efficacy
A study assessed the antiproliferative effects of N-hydroxy derivatives on several cancer cell lines. The results indicated that compounds with methoxy substitutions were significantly more effective against MDA-MB-231 and HeLa cells compared to their unsubstituted counterparts. The mechanism was attributed to enhanced cellular uptake and interaction with critical signaling pathways involved in cell proliferation .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of N-[1-(3,4-Dimethoxyphenyl)ethyl] derivatives. The findings revealed that these compounds effectively inhibited AChE and HDACs, suggesting their potential utility in treating neurodegenerative diseases and cancers where these enzymes play crucial roles. The structure-activity relationship highlighted the importance of methoxy groups in enhancing inhibitory potency .
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures may accelerate reactions but risk decomposition; low temperatures can prolong reaction times. A balance is critical (e.g., 40-60°C for similar methoxyphenyl derivatives) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive hydroxylamine groups .
- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the hydrochloride salt .
Basic Question: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can verify the methoxy (δ ~3.8 ppm), ethylamine chain (δ ~2.6–3.1 ppm), and aromatic protons (δ ~6.8–7.2 ppm). DEPT-135 confirms CH₂/CH₃ groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>98%) and monitor degradation products .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Advanced Question: How do the electron-donating methoxy groups in this compound influence its reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
The 3,4-dimethoxy substitution stabilizes intermediates via resonance and inductive effects:
- Electrophilic Substitution : Methoxy groups activate the phenyl ring, directing electrophiles to the para position. Kinetic studies (e.g., nitration or bromination) can quantify this activation .
- Nucleophilic Reactions : The hydroxylamine moiety’s nucleophilicity is modulated by protonation in acidic conditions. DFT calculations (e.g., Gaussian 16) can model charge distribution and predict reaction sites .
Advanced Question: What computational strategies are effective for designing novel reactions involving this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate reaction pathways (e.g., transition states, activation energies) for hydroxylamine-mediated reductions or couplings .
- Machine Learning : Train models on existing phenethylamine reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .
- Reaction Network Analysis : Tools like RMG (Reaction Mechanism Generator) map possible side reactions, aiding in selectivity optimization .
Advanced Question: How should researchers address contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that may interfere with activity measurements .
- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships .
Advanced Question: What experimental approaches are recommended to study the compound’s potential as a neurotransmitter analog or enzyme inhibitor?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-dopamine) quantify affinity for monoamine transporters or receptors. Include negative controls (e.g., desipramine for SERT specificity) .
- Enzyme Kinetics : Use Michaelis-Menten plots to assess inhibition constants (Kᵢ) against target enzymes (e.g., monoamine oxidase). Pre-incubate enzyme and inhibitor to ensure equilibrium .
- In Silico Docking : AutoDock Vina or Schrödinger Suite models binding poses in active sites, guiding mutagenesis studies to validate key residues .
Basic Question: What are the stability considerations for storing this compound, and how can degradation be minimized?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under desiccant (silica gel). Aqueous solutions should be prepared fresh to avoid hydrolysis .
- Degradation Monitoring : Periodic HPLC analysis tracks decomposition (e.g., oxidation to nitroso derivatives). Add antioxidants (0.1% BHT) to solid samples .
Advanced Question: How can enantiomeric purity of chiral derivatives of this compound be assessed, and what are the implications for biological studies?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times to racemic mixtures .
- Circular Dichroism (CD) : CD spectra distinguish enantiomers; correlate optical rotation ([α]D²⁵) with configuration (R/S) .
- Biological Implications : Test enantiomers in parallel (e.g., dopamine receptor assays) to identify stereospecific activity. Purity >99% ee is critical for reproducible pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
